BenchChemオンラインストアへようこそ!

8-Prenylnaringenin

Endocrinology Estrogen Receptor Pharmacology Phytoestrogen Research

8-Prenylnaringenin (8-PN) is the strongest known phytoestrogen, defined by its C8 prenyl group enabling high-affinity binding to ERα (IC50 57 nM) and ERβ (IC50 68 nM). Unlike 6-prenylnaringenin (<1% estrogenic potency) or non-prenylated naringenin, 8-PN delivers >100-fold greater activity, significantly higher oral bioavailability, and superior tissue accumulation (kidney, liver, muscle). Validated in OECD uterotrophic assays, it serves as an ideal positive control for ER ligand screening, preclinical models of postmenopausal conditions, bone loss, and muscle atrophy. The >100-fold potency advantage over related hop flavonoids ensures robust and reproducible assay signals.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 53846-50-7
Cat. No. B1664708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Prenylnaringenin
CAS53846-50-7
Synonyms8-Prenylnaringenin;  8Prenylnaringenin;  8 Prenylnaringenin;  Sophoraflavanone B;  Flavaprenin;  YS04; 
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C
InChIInChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
InChIKeyLPEPZZAVFJPLNZ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





8-Prenylnaringenin (CAS 53846-50-7): Procurement Guide for the Most Potent Phytoestrogen


8-Prenylnaringenin (8-PN) is a prenylated flavanone naturally occurring in hops (Humulus lupulus L.) and is widely recognized as the strongest known phytoestrogen [1]. Its defining structural feature—a prenyl group at the C8 position—confers high binding affinity to both estrogen receptor isoforms, with IC50 values of 57 nM for ERα and 68 nM for ERβ [2]. This modification distinguishes 8-PN from non-prenylated flavonoids like naringenin and underpins its utility as a molecular tool in endocrinology, oncology, and women's health research [3].

8-Prenylnaringenin vs. Naringenin Analogs: Why Structural Specificity Precludes Simple Substitution


The biological and physicochemical properties of 8-Prenylnaringenin are exquisitely dependent on the precise position and nature of its C8 prenyl substitution. In-class analogs such as 6-prenylnaringenin (6-PN), 6,8-diprenylnaringenin, 8-geranylnaringenin, and the non-prenylated parent compound naringenin exhibit profound differences in estrogenic potency, bioavailability, and tissue distribution, rendering them non-interchangeable [1]. For instance, while 8-PN is a potent estrogen receptor agonist, its positional isomer 6-PN displays markedly reduced estrogenic potency (<1% of 8-PN) and, in some assays, exhibits antagonistic properties that 8-PN lacks [2]. Furthermore, 8-PN demonstrates significantly higher oral bioavailability and distinct pharmacokinetic profiles compared to both naringenin and 6-PN [3]. These critical differences, detailed with quantitative evidence in the following section, underscore that procurement decisions cannot be based on class similarity alone.

8-Prenylnaringenin Procurement Evidence: Head-to-Head Comparative Data vs. Closest Analogs


Estrogenic Potency: 8-Prenylnaringenin Demonstrates >100-Fold Higher Activity Than Closest Hop Flavonoid Analogs

In a direct comparative study of hop flavonoids, the estrogenic potency of 6-prenylnaringenin, 6,8-diprenylnaringenin, and 8-geranylnaringenin was quantified as less than 1% of that of 8-prenylnaringenin [1]. This >100-fold difference establishes 8-PN as the sole potent estrogen receptor agonist within this chemical class.

Endocrinology Estrogen Receptor Pharmacology Phytoestrogen Research

Oral Bioavailability: 8-Prenylnaringenin Exhibits Significantly Higher Systemic Exposure Than Its Positional Isomer 6-Prenylnaringenin in Humans

In a randomized crossover trial in healthy humans, the oral bioavailability of 8-PN was found to be significantly higher than that of its positional isomer 6-PN [1]. This difference in systemic exposure is critical for in vivo studies and potential therapeutic development.

Pharmacokinetics Bioavailability Women's Health

Tissue Distribution and Cellular Uptake: 8-Prenylnaringenin Accumulates to Significantly Higher Levels in Key Tissues Compared to Non-Prenylated Naringenin

A 22-day dietary study in C57/BL6 mice revealed that 8-PN accumulates in tissues at substantially higher concentrations than its non-prenylated parent compound, naringenin. For instance, in kidney tissue, 8-PN levels reached 16.8 ± 9.20 nmol/g compared to naringenin's lower accumulation, and similar trends were observed in liver (14.8 ± 2.58 nmol/g) and muscle (3.33 ± 0.60 nmol/g) [1]. Furthermore, 8-PN exhibited stronger binding affinity to human serum albumin and higher cellular uptake in HEK293 cells compared to naringenin [1].

Tissue Distribution Bioavailability Pharmacokinetics

In Vivo Estrogenic Efficacy: 8-Prenylnaringenin Significantly Increases Uterine Weight in the OECD Uterotrophic Assay, a Gold Standard for Estrogenic Activity

Using the OECD-standardized in vivo uterotrophic assay, 8-prenylnaringenin was one of only three phytoestrogens (alongside coumestrol and biochanin A) out of fifteen tested to significantly increase uterine weight in immature rats [1]. This in vivo confirmation of estrogenic activity distinguishes 8-PN from many other flavonoids that show activity only in vitro.

Endocrinology In Vivo Pharmacology OECD Guidelines

Enzyme Inhibition Profile: 8-Prenylnaringenin Acts as a Potent Uncompetitive Inhibitor of Aldose Reductase (AKR1B1, Ki=0.71 µM) and AKR1B10 (Ki=1.95 µM), Targets in Diabetes and Cancer

8-Prenylnaringenin demonstrates potent, uncompetitive, tight-binding inhibition of human aldose reductase AKR1B1 (Ki = 0.71 µM) and AKR1B10 (Ki = 1.95 µM) [1]. AKR1B1 is a validated target for diabetic complications, while AKR1B10 is implicated in cancer therapy. This dual inhibition profile, with low micromolar Ki values, represents a distinct biochemical activity not commonly reported for other hop flavonoids like naringenin, 6-PN, or xanthohumol.

Enzymology Diabetes Research Cancer Biology

High-Impact Research Applications for 8-Prenylnaringenin: Where Its Differentiated Profile is Essential


Estrogen Receptor Pharmacology: Serving as a High-Potency Positive Control for ERα and ERβ Agonism

With ERα and ERβ IC50 values of 57 nM and 68 nM respectively, and validated in vivo estrogenic activity in the OECD uterotrophic assay [7], 8-PN is an ideal positive control for screening novel ER ligands, calibrating cell-based reporter assays, and benchmarking the efficacy of other phytoestrogens. Its >100-fold potency advantage over related hop flavonoids [8] ensures a robust and reproducible signal.

In Vivo Studies of Menopause, Osteoporosis, and Muscle Wasting: Leveraging Superior Bioavailability and Tissue Distribution

The significantly higher oral bioavailability of 8-PN compared to 6-PN [7], combined with its superior tissue accumulation in kidney, liver, and muscle relative to naringenin [8], makes 8-PN the compound of choice for preclinical models of postmenopausal conditions. Studies have demonstrated its efficacy in preventing bone loss and muscle atrophy in ovariectomized rodent models [8], applications where less bioavailable analogs would likely fail.

Cancer Biology: Probing ER-Dependent and ER-Independent Antiproliferative Mechanisms

While its estrogenic activity is well-defined, 8-PN also exhibits antiproliferative and apoptosis-inducing effects in cancer cell lines, including HCT-116 colon cancer cells [7]. Its potent inhibition of AKR1B10 (Ki=1.95 µM), a target in cancer therapy [8], provides a distinct, ER-independent avenue for investigation. Researchers studying the dual role of phytoestrogens in cancer can use 8-PN to dissect these divergent pathways.

Diabetes and Metabolic Research: Investigating Aldose Reductase Inhibition (AKR1B1) as a Therapeutic Strategy

8-PN's potent and uncompetitive inhibition of human aldose reductase AKR1B1 (Ki=0.71 µM) [7] positions it as a valuable chemical probe for studying the polyol pathway in diabetic complications. In vivo studies have shown that 8-PN-enriched diets ameliorate diabetic-associated metabolic disturbances and improve insulin resistance in mice [8], providing a strong foundation for further research into this mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Prenylnaringenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.